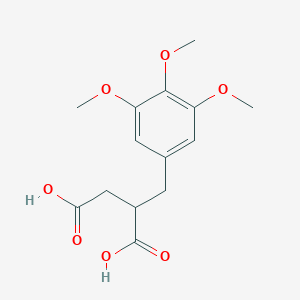

2-(3,4,5-Trimethoxybenzyl)butanedioic acid

Description

Structure

3D Structure

Properties

CAS No. |

6938-49-4 |

|---|---|

Molecular Formula |

C14H18O7 |

Molecular Weight |

298.29 g/mol |

IUPAC Name |

2-[(3,4,5-trimethoxyphenyl)methyl]butanedioic acid |

InChI |

InChI=1S/C14H18O7/c1-19-10-5-8(6-11(20-2)13(10)21-3)4-9(14(17)18)7-12(15)16/h5-6,9H,4,7H2,1-3H3,(H,15,16)(H,17,18) |

InChI Key |

UYVZHLOKOMBTCM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Contextualization of 2 3,4,5 Trimethoxybenzyl Butanedioic Acid in Academic Research

Background and Significance within Organic Chemistry and Medicinal Chemistry

The 3,4,5-trimethoxybenzyl moiety is a key structural feature in a variety of biologically active molecules. The presence of three methoxy (B1213986) groups on the benzyl (B1604629) ring enhances its lipophilicity and influences its electronic properties, which can be crucial for its interaction with biological targets. In medicinal chemistry, this group is often considered a "privileged scaffold" due to its prevalence in compounds with diverse pharmacological activities. It is a vital component in the synthesis of pharmaceuticals like the antibiotic trimethoprim (B1683648) and various synthetic analogues with potential anticancer properties. wikipedia.orgnih.gov

Butanedioic acid, commonly known as succinic acid, is a dicarboxylic acid that plays a central role in cellular metabolism as an intermediate in the citric acid cycle (Krebs cycle). wikipedia.orgdrugs.com In organic synthesis, its bifunctional nature makes it a versatile building block for the creation of polymers, resins, and various chemical intermediates. nbinno.comchemimpex.com In the pharmaceutical industry, succinic acid and its derivatives (succinates) are used as excipients to control acidity, as counter-ions for drug salts to improve stability and solubility, and are integrated into the structure of active pharmaceutical ingredients (APIs). wikipedia.orgdrugs.com

The combination of the pharmacologically significant 3,4,5-trimethoxybenzyl group with the biochemically important butanedioic acid scaffold in 2-(3,4,5-Trimethoxybenzyl)butanedioic acid suggests a molecule with potential for novel biological activity and utility in drug design.

Historical Perspective of Structurally Related Trimethoxybenzyl Derivatives in Research

The 3,4,5-trimethoxy substitution pattern on a phenyl ring has been a recurring theme in the history of medicinal chemistry. This arrangement is found in naturally occurring compounds and has been extensively utilized in the design of synthetic molecules with therapeutic potential.

One of the earliest and most well-known examples is its connection to the psychedelic amine mescaline. However, its importance in therapeutic drug development is more prominently highlighted by compounds like Trimethoprim , an antibiotic that has been in clinical use for decades. wikipedia.org The trimethoxybenzyl group in trimethoprim is crucial for its inhibitory activity against dihydrofolate reductase.

In the realm of oncology, the 3,4,5-trimethoxyphenyl group is a hallmark of the combretastatins, natural products isolated from the African bush willow Combretum caffrum. Combretastatin A-4 , in particular, is a potent inhibitor of tubulin polymerization, leading to vascular disruption in tumors. This has inspired the synthesis of numerous analogues where the trimethoxyphenyl moiety is a constant feature, explored for enhanced activity and improved pharmaceutical properties. nih.gov

The academic and industrial synthesis of various 3,4,5-trimethoxybenzyl derivatives continues to be an active area of research, targeting a wide range of conditions. These derivatives have been investigated for their potential as central nervous system agents, anti-inflammatory compounds, and cardiovascular drugs. nih.govnih.gov For instance, Trimetazidine , used in the treatment of angina pectoris, features a 2,3,4-trimethoxybenzyl group, a close structural relative.

| Compound Name | Core Structure | Primary Area of Research/Application |

|---|---|---|

| Trimethoprim | 3,4,5-Trimethoxybenzyl | Antibacterial (Dihydrofolate reductase inhibitor) |

| Combretastatin A-4 | 3,4,5-Trimethoxyphenyl | Anticancer (Tubulin polymerization inhibitor) |

| Trimetazidine | 2,3,4-Trimethoxybenzyl | Cardioprotective (Anti-anginal) |

| Roletamide | 3,4,5-Trimethoxybenzyl | Hypnotic/Sedative |

Role of Butanedioic Acid Scaffolds in Synthetic and Biological Systems

Butanedioic acid (succinic acid) is a fundamental molecule in both biological and synthetic contexts. Its significance stems from its dicarboxylic acid structure and its role in cellular energy production.

In Biological Systems:

Krebs Cycle Intermediate: As succinate (B1194679), it is a key component of the tricarboxylic acid (TCA) cycle, where it is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase. This reaction is a crucial step in cellular respiration and ATP production. wikipedia.org

Metabolic Signaling: Beyond its role in energy metabolism, succinate can be transported out of the mitochondria and act as a signaling molecule, influencing gene expression and cellular function. wikipedia.org

Pharmacological Effects: Research has indicated that succinic acid possesses various pharmacological properties, including cardioprotective, anti-inflammatory, and antithrombotic effects. It has also been shown to inhibit the activity of certain cytochrome P450 (CYP450) enzymes, which has implications for drug-drug interactions. nih.gov

In Synthetic Systems:

Chemical Intermediate: Succinic acid is a widely used precursor for the industrial production of a variety of chemicals, including 1,4-butanediol (B3395766) (BDO), tetrahydrofuran (B95107) (THF), and gamma-butyrolactone (B3396035) (GBL). nbinno.com

Polymer Synthesis: It serves as a monomer for the synthesis of biodegradable polymers and polyesters, such as polybutylene succinate (PBS), which is an environmentally friendly alternative to conventional plastics. nbinno.comchemimpex.com

Pharmaceutical Formulation: In drug development, the succinate salt form of a drug (e.g., metoprolol (B1676517) succinate, sumatriptan (B127528) succinate) is often used to enhance its solubility and bioavailability. wikipedia.org It is also used as an excipient in drug formulations to regulate pH. drugs.com

| Context | Specific Role of Butanedioic Acid (Succinic Acid) |

|---|---|

| Biological | Intermediate in the Krebs (TCA) Cycle |

| Biological | Metabolic signaling molecule |

| Synthetic | Precursor for polymers and industrial chemicals |

| Pharmaceutical | Used to form drug salts (succinates) and as an excipient |

Rationale for Investigation of this compound

The rationale for a focused academic investigation into this compound is built upon the established significance of its constituent parts and the potential for novel properties arising from their unique combination.

While extensive research has been conducted on various 3,4,5-trimethoxybenzyl derivatives and the applications of butanedioic acid are well-documented, there is a noticeable gap in the literature concerning molecules that covalently link these two specific scaffolds. The synthesis and biological evaluation of this compound would address this gap. The specific linkage at the 2-position of the butanedioic acid chain creates a chiral center, introducing stereochemical considerations that could be critical for biological activity. Investigating this specific isomer and its enantiomers represents an unexplored area of chemical space.

A formal academic inquiry into this compound would likely encompass several key objectives:

Chemical Synthesis: To develop and optimize a synthetic route to produce this compound in good yield and purity. This would likely involve exploring various synthetic strategies, such as the alkylation of a succinate derivative with a 3,4,5-trimethoxybenzyl halide.

Structural Characterization: To fully characterize the compound using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography to confirm its structure and stereochemistry.

Biological Screening: To conduct a broad screening of the compound's biological activities, guided by the known properties of its components. Primary areas of interest could include:

Anticancer Activity: Given the prevalence of the trimethoxyphenyl moiety in potent anticancer agents like combretastatins, evaluating its cytotoxicity against various cancer cell lines would be a high priority. nih.gov

Enzyme Inhibition: Assessing its potential to inhibit enzymes such as tubulin, dihydrofolate reductase, or cytochrome P450 enzymes would be a logical step. nih.gov

Metabolic Effects: Investigating its influence on cellular metabolism, given the central role of the succinate moiety in the Krebs cycle.

Structure-Activity Relationship (SAR) Studies: To synthesize and test related analogues to understand how modifications to the structure (e.g., changing the substitution pattern on the benzyl ring, altering the length of the dicarboxylic acid chain) affect its biological activity.

The scope of such an inquiry would be to establish a foundational understanding of the chemical and biological properties of this novel compound, thereby providing a basis for potential future development in medicinal chemistry or materials science.

Synthetic Methodologies and Chemical Transformations of 2 3,4,5 Trimethoxybenzyl Butanedioic Acid

Retrosynthetic Analysis of the 2-(3,4,5-Trimethoxybenzyl)butanedioic Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which in turn illuminates potential synthetic routes. For this compound, the primary disconnection points are the carbon-carbon bonds of the succinic acid backbone.

A logical and common disconnection is the C2-C5 bond (the bond between the succinic acid C2 and the benzylic carbon). This approach simplifies the molecule into two key synthons: a nucleophilic succinate (B1194679) equivalent and an electrophilic 3,4,5-trimethoxybenzyl equivalent.

Synthon A (Electrophile): 3,4,5-Trimethoxybenzyl cation. A practical chemical equivalent for this synthon is 3,4,5-trimethoxybenzyl halide (e.g., bromide or chloride). This starting material can be synthesized from 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzaldehyde. semanticscholar.org

Synthon B (Nucleophile): A succinate enolate or its equivalent. Practical starting materials include diethyl succinate or succinic anhydride (B1165640) .

This primary disconnection suggests a synthetic strategy based on the alkylation of a succinate derivative with a suitable 3,4,5-trimethoxybenzyl electrophile. An alternative, though less common, disconnection could be at the C2-C3 bond of the butanedioic acid backbone, which would involve more complex conjugate addition strategies.

Classical and Modern Synthetic Routes

Based on the retrosynthetic analysis, the most straightforward synthesis involves the formation of the key C-C bond between the benzyl (B1604629) group and the succinic acid unit.

A classical approach would be the alkylation of a succinate diester . This method involves generating an enolate from diethyl succinate using a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), followed by reaction with 3,4,5-trimethoxybenzyl chloride or bromide. The resulting substituted diethyl succinate is then hydrolyzed under acidic or basic conditions to yield the target diacid.

Modern synthetic approaches offer alternative strategies. For instance, electrochemical methods have been developed for the synthesis of 2-arylsuccinic acids. researchgate.net This technique involves the dicarboxylation of aryl-substituted alkenes with carbon dioxide using a nickel cathode, which could potentially be adapted for this target molecule starting from 3,4,5-trimethoxystyrene. researchgate.net Another modern approach is the Stobbe condensation, which involves the reaction between a dialkyl succinate and a ketone or aldehyde. google.com

The C2 position of this compound is a stereocenter. Consequently, non-stereoselective synthesis will produce a racemic mixture of (R)- and (S)-enantiomers. Several strategies can be employed to achieve stereoselectivity.

Asymmetric Hydrogenation: A powerful method involves the synthesis of an alkylidene precursor, 2-(3,4,5-trimethoxybenzylidene)butanedioic acid, followed by asymmetric hydrogenation. This reaction can be catalyzed by chiral transition metal complexes, such as rhodium complexed with a chiral bisphosphine ligand (e.g., (R,R)-DIPAMP or BINAP), to selectively produce one enantiomer in high excess. google.compharmaguideline.com This approach is widely used for preparing optically active succinic acid derivatives. google.com

Use of Chiral Auxiliaries: An achiral succinate moiety can be attached to a chiral auxiliary, such as an Evans oxazolidinone. The resulting chiral enolate can then be alkylated with 3,4,5-trimethoxybenzyl bromide. The steric influence of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer preferentially. Subsequent removal of the auxiliary yields the enantiomerically enriched succinic acid derivative.

Biocatalysis: Enzymatic methods, such as those employing 2-oxoacid aldolases, can be used for the stereoselective synthesis of substituted 2-oxo acids, which can be precursors to the desired compound. nih.gov Biocatalytic reduction of a ketone precursor can also establish the chiral center with high enantioselectivity. nih.gov

The yield of synthetic reactions is highly dependent on various parameters. For the classical alkylation of diethyl succinate, several factors can be optimized to maximize the yield and minimize side products, such as dialkylation.

| Parameter | Variation | Expected Outcome on Yield | Rationale |

| Base | NaH, NaOEt, LDA, KHMDS | LDA or KHMDS may give higher yields. | Strong, non-nucleophilic, sterically hindered bases can lead to faster and more complete enolate formation, reducing side reactions. |

| Solvent | Ethanol, THF, DMF | Aprotic polar solvents like THF or DMF are often superior. | These solvents effectively solvate the cation of the base without interfering with the nucleophilic enolate. |

| Temperature | -78 °C to Room Temperature | Low temperatures (-78 °C), especially with strong bases like LDA, are crucial. | Minimizes side reactions, including self-condensation of the ester and potential decomposition of the base or enolate. |

| Reaction Time | 1 hour to 24 hours | Requires monitoring (e.g., by TLC or GC). | Sufficient time is needed for complete reaction, but prolonged times can lead to product degradation or side reactions. |

This table presents hypothetical optimization parameters for a classical alkylation synthesis based on general chemical principles.

Applying green chemistry principles aims to reduce the environmental impact of chemical synthesis. Several strategies can be envisioned for the synthesis of this compound.

Renewable Feedstocks: The succinic acid moiety can be sourced from renewable resources through the fermentation of biomass, which is a well-established industrial process. mcgill.canih.govfraunhofer.de This bio-based succinic acid can then be used as a starting material. mcgill.canih.gov

Atom Economy: Catalytic methods, such as the electrochemical dicarboxylation of an alkene with CO2, maximize atom economy by incorporating CO2 directly into the molecule. researchgate.net

Safer Solvents and Reagents: The use of environmentally benign solvents like acetic acid or water, where possible, is a key green principle. ijcps.orgrsc.org For example, some syntheses of N-substituted succinimides have been developed in acetic acid to avoid more hazardous solvents. ijcps.org Using green oxidants like H2O2 in precursor synthesis is another potential application. nih.gov

Energy Efficiency: One-pot reactions, where multiple synthetic steps are carried out in the same vessel, can save energy and reduce waste by eliminating the need for intermediate workup and purification steps. ijcps.org

Derivatization and Analog Development of this compound

The presence of two carboxylic acid groups makes the butanedioic acid moiety a prime target for derivatization, enabling the creation of a diverse library of analogs for various applications, such as drug discovery. biomedres.us

The two carboxylic acid groups can be selectively or exhaustively modified. The differential reactivity of the two carboxyl groups (one is sterically hindered and adjacent to the benzyl group, while the other is less hindered) can potentially be exploited for regioselective reactions. nih.gov

Common modifications include:

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride can yield mono- or di-esters.

Amidation: Activation of the carboxylic acids (e.g., with thionyl chloride to form the acyl chloride, or using coupling agents like DCC/EDC) followed by reaction with primary or secondary amines yields the corresponding amides.

Anhydride Formation: Intramolecular dehydration, typically by heating with acetic anhydride, can form the corresponding cyclic succinic anhydride derivative.

Reduction: The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4), yielding a diol analog.

Hydrazide Formation: Reaction with hydrazine (B178648) or its derivatives can form hydrazides or dihydrazides, which are useful intermediates for further functionalization. nih.gov

The following table illustrates potential derivatives from the modification of the butanedioic acid moiety.

| Reagent | Resulting Functional Group | Potential Derivative Name |

| Methanol / H+ | Methyl Ester | Methyl 2-(3,4,5-trimethoxybenzyl)butanedioate |

| Benzylamine / EDC | Benzylamide | N-Benzyl-2-(3,4,5-trimethoxybenzyl)succinamic acid |

| Piperidine / DCC | Piperidinyl Amide | 2-(3,4,5-Trimethoxybenzyl)-1-(piperidin-1-yl)butane-1,4-dione |

| Acetic Anhydride / Heat | Cyclic Anhydride | 3-(3,4,5-Trimethoxybenzyl)dihydrofuran-2,5-dione |

| Hydrazine | Hydrazide | 2-(3,4,5-Trimethoxybenzyl)butanedihydrazide |

This table provides examples of potential derivatization reactions and the resulting products.

Exploration of Substitutions on the Trimethoxybenzyl Ring

The trimethoxybenzyl moiety of this compound offers opportunities for structural modification to modulate its physicochemical and biological properties. The electron-rich nature of the aromatic ring, due to the three methoxy (B1213986) groups, directs electrophilic aromatic substitution to the positions ortho to the methoxy groups.

Key Research Findings:

Halogenation: Bromination and chlorination reactions can introduce halogen atoms onto the aromatic ring, which can serve as handles for further functionalization through cross-coupling reactions.

Nitration: The introduction of a nitro group is another common electrophilic aromatic substitution. The nitro group can subsequently be reduced to an amino group, providing a site for amide bond formation or other derivatizations.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, further diversifying the substitution pattern on the aromatic ring.

Table 1: Representative Substitutions on the Trimethoxybenzyl Ring

| Reaction Type | Reagents and Conditions | Position of Substitution | Resulting Functional Group |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | Ortho to methoxy groups | Bromo |

| Nitration | Nitric acid, Sulfuric acid | Ortho to methoxy groups | Nitro |

| Friedel-Crafts Acylation | Acetyl chloride, Aluminum chloride | Ortho to methoxy groups | Acetyl |

Conjugation Strategies with Other Bioactive Scaffolds

The carboxylic acid groups of the butanedioic acid moiety are prime sites for conjugation with other bioactive molecules, such as peptides, and other small molecules. This approach can lead to the development of hybrid molecules with potentially enhanced or synergistic activities.

Common Conjugation Approaches:

Amide Bond Formation: The most prevalent strategy involves the activation of the carboxylic acid groups, followed by reaction with an amino group of another bioactive molecule. Standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often employed.

Esterification: The carboxylic acid groups can also be esterified with hydroxyl-containing bioactive molecules, although these linkages are generally more susceptible to hydrolysis in a biological environment.

Click Chemistry: For more advanced conjugation strategies, one of the carboxylic acid groups can be functionalized with an azide (B81097) or alkyne, enabling highly efficient and specific cycloaddition reactions with a complementary functional group on another molecule.

Table 2: Conjugation Strategies for this compound

| Linkage Type | Functional Groups Involved | Coupling Reagents | Bioactive Scaffold Examples |

| Amide | Carboxylic acid, Amine | DCC, EDC | Amino acids, Peptides |

| Ester | Carboxylic acid, Alcohol | Acid catalyst | Steroids, Terpenoids |

| Triazole (Click Chemistry) | Azide, Alkyne | Copper(I) catalyst | Fluorescent dyes, Targeting ligands |

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory to a preparative scale introduces a new set of challenges that require careful consideration to ensure safety, efficiency, and cost-effectiveness.

Key Scale-Up Challenges and Solutions:

Reagent Selection: Reagents that are safe, readily available in bulk, and cost-effective are preferred for large-scale synthesis. For instance, replacing expensive or hazardous reagents with more benign alternatives is a critical step.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing by-product formation. The use of flow chemistry can offer significant advantages in terms of heat and mass transfer, leading to better control and reproducibility.

Purification: Chromatographic purification methods, which are common in laboratory-scale synthesis, are often not practical for large quantities. Crystallization, distillation, and extraction are more viable options for preparative-scale purification. The development of a robust crystallization procedure is often the most desirable approach for obtaining high-purity material.

Process Safety: A thorough safety assessment is necessary to identify and mitigate potential hazards associated with the large-scale handling of reagents and intermediates. This includes considering the flammability, toxicity, and reactivity of all chemicals involved.

Table 3: Comparison of Laboratory vs. Preparative Scale Synthesis

| Parameter | Laboratory Scale | Preparative Scale |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Purification | Chromatography | Crystallization, Distillation |

| Process Control | Manual | Automated |

| Safety Focus | Personal protective equipment | Process safety management |

Advanced Analytical and Spectroscopic Characterization of 2 3,4,5 Trimethoxybenzyl Butanedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

A ¹H NMR spectrum of 2-(3,4,5-Trimethoxybenzyl)butanedioic acid would be expected to show distinct signals for each unique proton in the molecule. Key expected signals would include:

Aromatic Protons: A singlet corresponding to the two equivalent protons on the trimethoxy-substituted benzene (B151609) ring.

Methoxy (B1213986) Protons: Two singlets for the methoxy groups; one for the two equivalent groups at the 3 and 5 positions and another for the group at the 4 position.

Benzyl (B1604629) and Butanedioic Protons: A series of multiplets in the aliphatic region corresponding to the protons of the benzyl CH₂ group and the CH and CH₂ groups of the butanedioic acid backbone. The splitting patterns of these signals would reveal the connectivity between adjacent protons.

Carboxylic Acid Protons: Two broad singlets at the downfield end of the spectrum, corresponding to the two carboxylic acid (-COOH) protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH | Not Available | s (singlet) | N/A |

| Methoxy OCH₃ (C3, C5) | Not Available | s (singlet) | N/A |

| Methoxy OCH₃ (C4) | Not Available | s (singlet) | N/A |

| Benzyl CH₂ | Not Available | m (multiplet) | Not Available |

| Butanedioic CH | Not Available | m (multiplet) | Not Available |

| Butanedioic CH₂ | Not Available | m (multiplet) | Not Available |

| Carboxylic Acid COOH | Not Available | br s (broad singlet) | N/A |

| Carboxylic Acid COOH | Not Available | br s (broad singlet) | N/A |

(Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values are not available.)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be anticipated for each unique carbon atom. This would include signals for the two carboxylic acid carbons, the carbons of the aromatic ring, the methoxy carbons, and the carbons of the aliphatic chain.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid C=O | Not Available |

| Aromatic C (substituted) | Not Available |

| Aromatic C-H | Not Available |

| Methoxy OCH₃ | Not Available |

| Benzyl CH₂ | Not Available |

| Butanedioic CH | Not Available |

| Butanedioic CH₂ | Not Available |

(Note: This table is predictive. Actual experimental values are not available.)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecule's structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations, confirming the connectivity of the aliphatic chain protons in the butanedioic acid and benzyl fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques would reveal one-bond correlations between protons and the carbons they are directly attached to (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their corresponding proton signals. youtube.comhuji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range correlations (typically 2-3 bonds) between protons and carbons. youtube.comhuji.ac.il It would be instrumental in connecting the trimethoxybenzyl fragment to the butanedioic acid backbone by showing correlations between the benzyl protons and the carbons of the succinic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional conformation.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

HRMS would be employed to determine the exact molecular weight of this compound with high precision. This allows for the calculation of its elemental formula (C₁₄H₁₈O₇), which serves as a crucial confirmation of its identity. The high accuracy of HRMS helps to distinguish the target compound from other molecules with the same nominal mass. nih.govnih.gov

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated/deprotonated version) and subjecting it to fragmentation. uab.edu The resulting fragment ions provide a "fingerprint" that can be used to piece together the molecule's structure. For this compound, characteristic fragmentation pathways would be expected, such as:

Loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid groups.

Cleavage of the bond between the benzyl group and the butanedioic acid moiety, leading to a prominent fragment ion corresponding to the 3,4,5-trimethoxybenzyl cation.

Fragmentation within the butanedioic acid chain.

Analysis of these fragmentation patterns would provide definitive evidence for the connectivity of the different structural units within the molecule. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

The most prominent feature is expected to be from the dicarboxylic acid moiety. The O-H stretching vibration of the carboxylic acid groups typically appears as a very broad band in the 2500-3300 cm⁻¹ region, a result of strong hydrogen bonding between molecules. nist.gov The carbonyl (C=O) stretching vibration from these acid groups is anticipated to produce a strong, sharp absorption peak around 1700-1725 cm⁻¹. vscht.cz

The aromatic ring of the 3,4,5-trimethoxybenzyl group will also generate distinct signals. Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹ (approx. 3000-3100 cm⁻¹). vscht.cz The C=C stretching vibrations within the benzene ring are expected to produce moderate to weak absorptions in the 1450-1600 cm⁻¹ region. vscht.cz

Additionally, the aliphatic C-H bonds in the butanedioic acid backbone and the benzylic methylene (B1212753) group (-CH₂-) will show stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. The C-O stretching vibrations from the three methoxy (-OCH₃) groups are expected to produce strong bands in the fingerprint region, likely between 1050 and 1250 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Frequency Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 2500-3300 | Broad, Strong | Carboxylic Acid | O-H Stretch |

| 3000-3100 | Weak to Medium | Aromatic | C-H Stretch |

| 2850-2960 | Medium | Alkane (CH, CH₂) | C-H Stretch |

| 1700-1725 | Strong | Carboxylic Acid | C=O Stretch |

| 1450-1600 | Medium to Weak | Aromatic | C=C Stretch |

| 1050-1250 | Strong | Aryl Ether | C-O Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically identifying chromophores—the parts of a molecule that absorb light. The primary chromophore in this compound is the 3,4,5-trimethoxyphenyl group.

Aromatic systems like benzene typically exhibit multiple absorption bands corresponding to π → π* electronic transitions. For a substituted benzene ring, the position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are influenced by the attached substituent groups. The three methoxy groups act as auxochromes, which contain non-bonding electrons that can be delocalized into the aromatic π-system. This delocalization generally results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene.

Based on data for structurally similar compounds like 3,4,5-trimethoxybenzoic acid, which shows a significant absorption maximum around 260-270 nm, it is anticipated that this compound will display a primary absorption band in a similar region. nist.gov A second, more intense band is also expected at a shorter wavelength, typically below 220 nm. These absorptions are characteristic of the electronic transitions within the substituted aromatic ring.

| Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~260-270 nm | Moderate | π → π | 3,4,5-Trimethoxyphenyl |

| <220 nm | High | π → π | 3,4,5-Trimethoxyphenyl |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method can provide unambiguous data on bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule.

To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, if single crystals of suitable quality were obtained, X-ray diffraction analysis would yield a detailed structural model. rsc.orgnih.gov

The analysis would reveal:

Crystal System and Space Group: Defining the symmetry and packing of the molecules within the crystal lattice.

Unit Cell Dimensions: The precise measurements of the repeating unit of the crystal.

Absolute Stereochemistry: The chiral center at the C2 position of the butanedioic acid backbone would be unambiguously assigned as either (R) or (S) if a single enantiomer is crystallized.

Molecular Conformation: The preferred rotational arrangement (torsion angles) of the 3,4,5-trimethoxybenzyl group relative to the butanedioic acid chain would be determined.

Intermolecular Interactions: The analysis would detail non-covalent interactions, such as the hydrogen bonding network formed by the carboxylic acid groups, which dictates the crystal packing.

For illustrative purposes, the table below shows the type of data that would be generated from an X-ray crystallography experiment, based on data for other organic molecules.

| Parameter | Example Data | Description |

| Chemical Formula | C₁₄H₁₈O₇ | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a, b, c (Å) | 10.1, 15.2, 9.8 | The dimensions of the unit cell edges. |

| α, β, γ (°) | 90, 105.4, 90 | The angles between the unit cell edges. |

| Volume (ų) | 1450 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is indispensable for separating, identifying, and quantifying chemical compounds in a mixture. For a non-volatile, polar molecule like this compound, High-Performance Liquid Chromatography is the primary method of choice, while Gas Chromatography requires chemical modification to increase volatility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable for purity assessment and quantification. americanpharmaceuticalreview.com

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. To ensure good peak shape and reproducible retention times for the dicarboxylic acid, the mobile phase is typically acidified to suppress the ionization of the carboxyl groups. helixchrom.com Detection is readily achieved using a UV detector set to the λₘₐₓ of the trimethoxyphenyl chromophore (around 265 nm). ekb.eg

The table below outlines a plausible set of parameters for an RP-HPLC method.

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Nonpolar stationary phase for reversed-phase separation. ekb.eg |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) | Organic solvent (acetonitrile) elutes the compound; acidified water suppresses ionization. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. ekb.eg |

| Detection | UV at 265 nm | Monitors the aromatic chromophore for quantification. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by GC-MS is not feasible due to its low volatility and thermal instability. Therefore, a chemical derivatization step is required to convert the polar carboxylic acid groups into more volatile and stable esters. mdpi.com

A common and effective method is silylation, using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the acidic protons into trimethylsilyl (B98337) (TMS) groups. mdpi.com The resulting bis-TMS ester is significantly more volatile and can be readily analyzed by GC-MS.

The derivatized sample is injected into the GC, where it is separated on a capillary column before entering the mass spectrometer. The mass spectrometer ionizes the molecules and fragments them into a characteristic pattern, which serves as a molecular fingerprint for identification. The fragmentation pattern would likely involve the loss of TMS groups, cleavage at the benzylic position, and fragmentation of the succinate (B1194679) backbone.

| Parameter | Condition/Description | Purpose |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Converts carboxylic acids to volatile TMS esters. mdpi.com |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm) | Standard nonpolar column for separation of a wide range of organic compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |

| Detection | Electron Ionization Mass Spectrometry (EI-MS) | Provides structural information through characteristic fragmentation patterns. |

| Expected Key Fragments (m/z) | M•⁺, [M-15]⁺, [M-73]⁺, tropylium-type ions | Identification based on molecular ion, loss of methyl (CH₃), loss of TMS, and rearrangement ions. nist.gov |

In Vitro Pharmacological and Biological Investigations

Cell-Based Biological Activity Profiling

Cellular Pathway Modulation (e.g., DNA interaction, kinase inhibition)

A comprehensive search of scientific databases yielded no specific studies detailing the modulation of cellular pathways by 2-(3,4,5-Trimethoxybenzyl)butanedioic acid. There is no available data to suggest its interaction with DNA or its potential as a kinase inhibitor.

Antimicrobial Activity against Bacterial and Fungal Strains

There are no published reports on the in vitro evaluation of this compound against any bacterial or fungal strains. Therefore, its potential antimicrobial spectrum and efficacy remain undetermined.

Anti-inflammatory Activity in Cellular Models

Investigations into the anti-inflammatory properties of this compound in cellular models have not been reported in the available scientific literature. While other compounds containing the 3,4,5-trimethoxybenzyl group have been studied for their anti-inflammatory effects, this specific compound has not. nih.govmdpi.comnih.gov

Antioxidant Properties in Cellular Systems

The antioxidant potential of this compound within cellular systems has not been documented. In vitro assays to determine its capacity to scavenge free radicals or to influence cellular antioxidant defense mechanisms have not been published.

Antiprotozoal/Trypanocidal Activity in Vitro

There is no available research on the in vitro activity of this compound against any protozoal or trypanosomal strains. Its potential as an antiprotozoal agent is currently unknown.

Molecular Mechanisms of Action (In Vitro)

Target Identification and Validation

Consistent with the lack of pharmacological data, there have been no studies aimed at identifying and validating the specific molecular targets of this compound. Without evidence of biological activity, target deconvolution studies have not been pursued.

Note on Data Tables: Due to the absence of specific research findings for this compound in the specified areas of investigation, no data tables could be generated.

Gene Expression Profiling (Transcriptomics)

No studies were identified that have performed gene expression profiling or transcriptomics analyses on cells or tissues treated with this compound. Consequently, there is no available data on the potential effects of this compound on global or targeted gene expression, nor any information regarding the modulation of specific signaling pathways at the transcript level.

Protein Expression and Interaction Studies (Proteomics)

Similarly, a thorough review of the scientific literature yielded no studies concerning the proteomic analysis of this compound. There are no published data on changes in protein expression profiles, post-translational modifications, or protein-protein interactions resulting from exposure to this compound.

Molecular Docking and Computational Modeling of Ligand-Target Interactions

No molecular docking or other computational modeling studies have been published that specifically investigate the binding of this compound to any biological targets. While some studies have performed molecular docking on compounds containing a 3,4,5-trimethoxyphenyl or a 3,4,5-trimethoxybenzyl moiety as part of a different chemical scaffold, these findings are not directly applicable to this compound. ekb.egresearchgate.net Therefore, there is no predictive data regarding its potential protein targets, binding affinities, or mode of interaction at a molecular level.

Pre Clinical in Vivo Pharmacological and Efficacy Studies Animal Models

Establishment of Relevant Animal Disease Models for Efficacy Assessment

The investigation of the therapeutic potential of 2-(3,4,5-Trimethoxybenzyl)butanedioic acid necessitates the use of well-established and validated animal models that mimic human diseases.

For assessing anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a standard and widely used method. researchgate.net This model involves the injection of carrageenan, an inflammatory agent, into the paw of a rat, which elicits a quantifiable inflammatory response characterized by swelling (edema). researchgate.net The reduction in paw volume is a key parameter to evaluate the efficacy of a potential anti-inflammatory compound. researchgate.net Another model for studying inflammation is the trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats, which mimics inflammatory bowel disease. nih.govnih.gov

To evaluate pain modulation , various animal models are employed to represent different pain states. Neuropathic pain, for instance, can be induced through surgical procedures like chronic constriction injury or spinal nerve ligation in rodents. nih.gov These models result in persistent pain-like behaviors such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response), which can be measured to assess the analgesic effects of a test compound. mdpi.com The formalin test is another common model that induces a biphasic pain response, allowing for the study of both acute and tonic pain. mdpi.com

Antitumor activity is frequently evaluated using xenograft or syngeneic models. cancer.gov In xenograft models, human cancer cells are implanted into immunodeficient mice, allowing for the in vivo assessment of a compound's ability to inhibit human tumor growth. nih.gov Syngeneic models involve implanting cancer cells from the same genetic background as the host animal, which is useful for studying the interaction of the compound with the immune system in combating cancer. cancer.gov

For determining antimicrobial efficacy , infection models are established by introducing pathogenic microorganisms into animals. The specific model depends on the target pathogen and the site of infection. For instance, a murine model of methicillin-resistant Staphylococcus aureus (MRSA) pneumonia can be used to evaluate the in vivo antibacterial activity of a compound. nih.gov

Neurological disease models are diverse and aim to replicate the complex pathologies of human neurological disorders. For example, animal models of autism spectrum disorder can be induced by prenatal exposure to valproic acid. mdpi.com Models for neurodegenerative diseases like Huntington's disease can be created through the administration of neurotoxins such as 3-nitropropionic acid. dntb.gov.ua

Metabolic disorders are often studied using genetic or diet-induced animal models. Leptin-deficient ob/ob mice, for example, are a well-established model for obesity and related metabolic dysfunctions. orsobio.com High-fat or high-fructose diets can also be used to induce metabolic syndrome in rodents, characterized by conditions like obesity, hyperglycemia, and dyslipidemia. mdpi.com

Therapeutic Effects and Pharmacodynamic Responses in Animal Models

There is currently no publicly available scientific literature detailing the in vivo anti-inflammatory efficacy of this compound.

However, a study on structurally related compounds, where non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614) were conjugated with 3,4,5-trimethoxybenzyl alcohol, demonstrated enhanced anti-inflammatory activity in a carrageenan-induced rat paw edema model. mdpi.comnih.gov For instance, a ketoprofen derivative showed a 91% reduction in paw edema, which was significantly higher than the 47% reduction observed with ketoprofen alone. mdpi.comnih.gov Similarly, an ibuprofen derivative reduced paw edema by 67%, compared to 36% for ibuprofen itself. mdpi.comnih.gov These findings suggest that the 3,4,5-trimethoxybenzyl moiety may contribute to improved anti-inflammatory properties, although direct studies on this compound are required to confirm this.

Table 1: Anti-inflammatory Activity of 3,4,5-Trimethoxybenzyl Derivatives in Carrageenan-Induced Rat Paw Edema

| Compound | Parent Drug | Reduction in Paw Edema (%) |

| Ketoprofen Derivative | Ketoprofen | 91% |

| Ibuprofen Derivative | Ibuprofen | 67% |

| Ketoprofen (Reference) | - | 47% |

| Ibuprofen (Reference) | - | 36% |

Note: The data presented is for derivatives of NSAIDs conjugated with 3,4,5-trimethoxybenzyl alcohol and not for this compound.

No preclinical in vivo studies have been published that specifically investigate the effects of this compound on pain modulation in animal models of neuropathic or inflammatory pain.

There is no available data from in vivo preclinical studies to support the antitumor activity of this compound in xenograft or syngeneic animal models.

Information regarding the in vivo antimicrobial efficacy of this compound in established animal infection models is not present in the current scientific literature.

There are no published preclinical in vivo studies that have evaluated the efficacy of this compound in animal models of neurological or metabolic disorders.

Assessment of Biomarkers and Physiological Parameters in Animal Studies

Currently, there is a notable absence of publicly available scientific literature detailing the preclinical in vivo assessment of biomarkers and physiological parameters for the specific chemical compound this compound. Extensive searches of scholarly databases, peer-reviewed journals, and patent literature did not yield any specific studies that have investigated the pharmacological effects or efficacy of this compound in animal models.

Therefore, no data tables or detailed research findings concerning the impact of this compound on biological markers or physiological functions in animal studies can be provided at this time. The scientific community awaits future research to elucidate the potential therapeutic activities and the corresponding in vivo biomarker modulations of this particular molecule.

Pharmacokinetic Pk and Absorption, Distribution, Metabolism, and Excretion Adme Investigations Pre Clinical

In Vitro ADME Studies (e.g., plasma stability, metabolic stability in liver microsomes)

In the initial stages of preclinical assessment, in vitro assays are employed to predict the in vivo behavior of a compound. These studies are crucial for early-stage decision-making in drug development.

Plasma Stability: This assay determines the stability of a compound in plasma from different species, including humans. It helps to identify compounds that may be rapidly degraded by plasma enzymes, which would limit their systemic exposure.

Metabolic Stability in Liver Microsomes: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. This assay assesses the intrinsic clearance of a compound, providing an indication of how quickly it will be metabolized by the liver.

No data on the plasma stability or metabolic stability in liver microsomes for 2-(3,4,5-Trimethoxybenzyl)butanedioic acid is currently available in the public domain.

In Vivo Pharmacokinetics in Animal Models

Following in vitro characterization, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism. These studies are essential for predicting human pharmacokinetics.

These studies determine the rate and extent to which the compound is absorbed into the systemic circulation after administration. Bioavailability is a key parameter that influences the choice of the route of administration and the dose.

Understanding where a compound distributes in the body is critical. These studies provide information on tissue penetration and potential accumulation in specific organs, which can be related to both efficacy and toxicity.

In vivo studies help to identify the major metabolic pathways of a compound and the structure of its metabolites. This is important as metabolites may have their own pharmacological or toxicological activity.

These investigations determine how the compound and its metabolites are eliminated from the body, for instance, via urine or feces. The clearance rate is a measure of the efficiency of elimination.

As of now, there are no published in vivo pharmacokinetic studies in animal models for this compound.

Potential for Pre-clinical Drug-Drug Interactions

Early assessment of a compound's potential to cause drug-drug interactions is a critical safety evaluation. In vitro studies are typically conducted to determine if the compound inhibits or induces major drug-metabolizing enzymes, such as cytochrome P450s.

No information regarding the potential for pre-clinical drug-drug interactions involving this compound has been reported.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophores for Observed Biological Activities

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For 2-(3,4,5-Trimethoxybenzyl)butanedioic acid, the key pharmacophoric features can be deduced from its constituent moieties. The 3,4,5-trimethoxyphenyl ring likely serves as a crucial hydrophobic and aromatic feature, potentially engaging in van der Waals and pi-stacking interactions within a receptor binding pocket. The methoxy (B1213986) groups can also act as hydrogen bond acceptors.

The butanedioic acid (succinic acid) portion of the molecule provides two carboxylic acid groups. These groups are typically ionized at physiological pH, presenting as carboxylates. These negatively charged groups are strong candidates for forming ionic bonds or hydrogen bonds with positively charged amino acid residues (like arginine or lysine) or other hydrogen bond donors in a biological target. The relative spatial arrangement of the aromatic ring and the two carboxylic acid moieties is a critical determinant of biological activity.

Pharmacophore models for related classes of compounds, such as inhibitors of certain enzymes, often feature a combination of hydrophobic regions and hydrogen bond donors/acceptors. For instance, pharmacophore models developed for some kinase inhibitors include hydrophobic groups and hydrogen bond acceptors, which are features present in this compound.

A hypothetical pharmacophore model for this compound and its derivatives could include:

An aromatic/hydrophobic region (the trimethoxybenzyl group).

Two hydrogen bond acceptor/negatively ionizable features (the carboxylic acid groups).

The distances and angles between these features would be critical for optimal interaction with a biological target.

Impact of Stereochemistry on Biological Activity

This compound possesses a chiral center at the carbon atom to which the trimethoxybenzyl group is attached. This means the molecule can exist as two enantiomers, (R)- and (S)-2-(3,4,5-Trimethoxybenzyl)butanedioic acid. The stereochemistry of a molecule can have a profound impact on its biological activity, as biological macromolecules such as enzymes and receptors are themselves chiral.

The differential interaction of enantiomers with their biological targets is a well-established principle in pharmacology. nih.govnih.gov One enantiomer may bind with significantly higher affinity to a receptor than the other, leading to differences in potency. In some cases, one enantiomer may be an agonist while the other is an antagonist, or one may be active while the other is inactive.

For example, studies on other chiral molecules have demonstrated that the configuration at a specific carbon atom can determine whether the binding process is enthalpy-driven or entropy-driven. nih.gov The chirality can affect binding kinetics, affinities, and agonist or antagonist activities. nih.gov These differences often arise from specific enantioselective interactions with amino acid residues in the binding site. nih.gov Therefore, it is highly probable that the (R) and (S) enantiomers of this compound exhibit different biological activities and potencies. The synthesis and biological evaluation of the individual enantiomers would be essential to fully characterize the SAR.

Rational Design Principles for Optimized Analogs

Rational drug design aims to create new molecules with improved biological activity based on an understanding of the SAR. For this compound, several strategies could be employed to design optimized analogs:

Modification of the Aromatic Ring: The substitution pattern on the phenyl ring can be altered. For example, the positions and nature of the methoxy groups could be varied to probe the electronic and steric requirements of the binding pocket. Replacing methoxy groups with other substituents (e.g., halogens, alkyl groups, or hydroxyl groups) could modulate lipophilicity and hydrogen bonding capacity.

Alteration of the Dicarboxylic Acid Moiety: The length of the carbon chain separating the two carboxylic acid groups could be extended or shortened to optimize the distance between these key binding groups. One of the carboxylic acid groups could be replaced with other acidic functional groups, such as a tetrazole or a phosphonic acid, to investigate the impact on binding and pharmacokinetic properties.

Introduction of Conformational Constraints: The flexibility of the molecule could be reduced by incorporating cyclic structures. This can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.

Stereochemical Control: As discussed, the synthesis of stereochemically pure enantiomers is a critical step. Once the more active enantiomer is identified, further modifications can be focused on that scaffold.

The design of new analogs would be guided by the goal of enhancing interactions with the target, improving selectivity, and optimizing pharmacokinetic properties.

Computational Chemistry Approaches (e.g., QSAR, molecular dynamics)

Computational chemistry provides powerful tools to investigate SAR and guide the design of new compounds.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed for a series of this compound analogs. These methods generate statistical models that correlate the 3D steric and electrostatic properties of molecules with their biological activities. researchgate.net The resulting contour maps can highlight regions where modifications are likely to increase or decrease activity, providing valuable insights for rational design. researchgate.net

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode of this compound and its analogs. Docking studies can help to visualize the key interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic contacts, and can be used to screen virtual libraries of compounds to identify potential new hits.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time. These simulations can help to assess the stability of the predicted binding mode from docking studies and can reveal important information about the conformational changes that occur upon ligand binding.

These computational approaches, when used in conjunction with experimental synthesis and biological testing, can significantly accelerate the process of developing optimized analogs of this compound.

Potential Applications in Research and Development Pre Clinical Horizon

The chemical compound 2-(3,4,5-Trimethoxybenzyl)butanedioic acid, and more broadly the 3,4,5-trimethoxybenzyl moiety it contains, represents a significant area of interest in preclinical research. This structural motif is a key component in a variety of synthetic molecules and natural products that exhibit potent biological activities. Its potential applications span several therapeutic areas and research methodologies, driven by its versatile chemical nature and its ability to interact with important biological targets.

Future Perspectives and Emerging Research Directions

Challenges in Current Research and Development of Trimethoxybenzyl-Substituted Succinic Acid Derivatives

The path from a promising chemical structure to a viable therapeutic candidate is fraught with challenges. For trimethoxybenzyl-substituted succinic acid derivatives, these hurdles span chemical synthesis, pharmacokinetic profiling, and biological target validation.

From a pharmacological standpoint, achieving a favorable pharmacokinetic profile presents another significant obstacle. The combination of a lipophilic trimethoxybenzyl group and a hydrophilic dicarboxylic acid core can lead to unpredictable absorption, distribution, metabolism, and excretion (ADME) properties. Related trimethoxyphenyl compounds have been noted for potentially low oral bioavailability, which may require advanced formulation strategies or the design of prodrugs to overcome. nih.gov Solubility can also be a concern; for instance, some complex trimethoxyphenyl-linked analogues have required loading onto nanoparticles to improve their solubility and biological utility. nih.gov

Finally, while the trimethoxybenzyl moiety is a well-known pharmacophore, often associated with tubulin inhibition, the precise biological targets for this specific class of succinic acid derivatives are not fully elucidated. nih.govnih.gov Succinic acid itself is a key metabolite and signaling molecule, with extracellular succinate (B1194679) implicated in promoting cancer metastasis through receptor-mediated pathways. nih.gov This dual nature complicates target validation and mechanism-of-action studies, which are essential for rational drug development.

Opportunities for Novel Synthetic Approaches

Overcoming the synthetic challenges outlined above requires innovative chemical strategies. Modern organic synthesis offers a toolkit of powerful methods that can be adapted to produce libraries of 2-(3,4,5-trimethoxybenzyl)butanedioic acid derivatives with greater efficiency and diversity.

One promising avenue is the adoption of multi-component reactions (MCRs) . These one-pot reactions combine three or more starting materials to form a complex product in a single step, minimizing waste and purification efforts. Such approaches have been successfully used to create diverse heterocyclic scaffolds and could be adapted for the derivatization of the succinic acid core.

Finally, building upon established methods for modifying succinic anhydride (B1165640) and related precursors can accelerate the creation of diverse compound libraries. nih.gov Efficient, two-step synthetic protocols that start from readily available materials can be optimized to introduce a wide range of functional groups, allowing for a systematic exploration of the chemical space around the core scaffold.

| Synthetic Strategy | Potential Advantages |

| Multi-Component Reactions (MCRs) | Increased efficiency, reduced waste, rapid generation of molecular complexity. |

| Asymmetric Catalysis | Access to stereochemically pure compounds, clearer structure-activity relationships. |

| Novel Precursor Synthesis | Streamlined production pathways, improved overall yields. |

| Scaffold-Based Derivatization | Systematic library generation for comprehensive biological screening. |

Integration with Advanced Biological Screening Technologies

To unlock the therapeutic potential of novel trimethoxybenzyl-substituted succinic acid derivatives, their synthesis must be coupled with sophisticated biological screening platforms. Modern screening technologies allow for the rapid and comprehensive evaluation of compound libraries to identify promising "hits" and elucidate their mechanisms of action.

High-Throughput Screening (HTS) is fundamental to this process. Automated systems can test thousands of compounds against specific molecular targets (target-based screening) or in complex cellular models (phenotypic screening). For this class of compounds, HTS could be deployed to:

Screen for inhibitors of tubulin polymerization, a known target of the trimethoxybenzyl moiety. nih.gov

Identify modulators of succinate-related pathways, such as the succinate receptor (SUCNR1) or succinate dehydrogenase. nih.gov

Evaluate cytotoxicity across large panels of cancer cell lines to identify patterns of activity and potential biomarkers. mdpi.com

Beyond initial hit identification, advanced technologies are needed to characterize the biological effects of the compounds. DNA flow cytometry , for example, can reveal if a compound induces cell cycle arrest or apoptosis, as has been shown for related trimethoxyphenyl analogues. nih.govnih.gov Further investigation into the apoptotic potential can be achieved by measuring mitochondrial membrane potential and the expression levels of key regulatory proteins like p53, Bax, and Bcl-2. nih.govnih.gov

| Screening Technology | Application for Succinic Acid Derivatives | Key Insights |

| High-Throughput Screening (HTS) | Cytotoxicity profiling, target-based assays (e.g., tubulin, SUCNR1). | Identification of "hit" compounds, initial structure-activity relationships. |

| DNA Flow Cytometry | Analysis of cell cycle progression in treated cells. | Determination of effects on cell division (e.g., G2/M arrest). nih.gov |

| Apoptosis Assays | Measurement of apoptotic markers (e.g., Annexin V, Bax/Bcl-2 ratio). | Confirmation of apoptosis induction as a mechanism of cell death. nih.govresearchgate.net |

Potential for Repurposing or Combination Therapies (Pre-clinical)

The development of new chemical entities is increasingly focused on their use in combination with existing therapies to enhance efficacy and overcome resistance. Preclinical studies are essential for identifying synergistic interactions and establishing the rationale for future clinical investigation.

Given that succinic acid and its derivatives can induce apoptosis in cancer cells, these compounds could be combined with conventional chemotherapeutic agents. nih.govresearchgate.net The goal of such a combination therapy is to attack cancer cells through multiple, complementary mechanisms, potentially allowing for lower doses of each agent and reducing toxicity. mdpi.com For instance, a compound that disrupts the cell cycle could sensitize cancer cells to DNA-damaging agents.

Furthermore, the role of extracellular succinate in modulating the tumor microenvironment and immune responses opens up exciting possibilities for combination with immunotherapies . frontiersin.org A derivative that antagonizes the pro-metastatic effects of succinate could potentially enhance the efficacy of immune checkpoint inhibitors by altering the immunosuppressive tumor landscape.

The concept of drug repurposing also remains relevant. During screening, a derivative may exhibit unexpected activity against a different disease target. A compound initially designed as an anticancer agent might show potent anti-inflammatory or antimicrobial effects, opening up entirely new avenues for development. This strategy represents a cost-effective alternative to new drug discovery by leveraging existing research and development.

Collaborative and Interdisciplinary Research Needs

The complexity of modern drug discovery mandates a highly collaborative and interdisciplinary approach. The successful development of this compound and its derivatives will require the integrated expertise of scientists from diverse fields.

Medicinal and Synthetic Chemistry: Chemists are needed to design and synthesize novel, diverse, and drug-like derivatives with improved potency and optimized pharmacokinetic properties.

Cell and Molecular Biology: Biologists are essential for developing and executing advanced screening assays, validating biological targets, and elucidating the molecular mechanisms of action.

Pharmacology and Toxicology: Experts in this area are required to conduct in-depth preclinical studies in relevant animal models to assess efficacy, pharmacokinetics, and safety profiles.

Computational Science: Computational chemists and bioinformaticians can accelerate the discovery process through molecular modeling, virtual screening, and the analysis of large biological datasets to identify structure-activity relationships and predict ADME properties.

Oncology and Immunology: Given the potential applications in cancer, collaboration with oncologists and immunologists is crucial to design clinically relevant preclinical experiments and guide the compounds toward potential therapeutic niches, particularly in the realm of combination therapies. frontiersin.org

By fostering a collaborative ecosystem, research teams can more effectively navigate the challenges of drug development, transforming promising chemical matter into the potential therapies of the future.

Q & A

Q. What synthetic routes are commonly used to prepare 2-(3,4,5-Trimethoxybenzyl)butanedioic acid?

- Methodological Answer: The compound is synthesized via condensation of 3,4,5-trimethoxybenzaldehyde (precursor synthesis detailed in ) with diethyl succinate under basic conditions (e.g., Knoevenagel condensation). Post-reduction (e.g., catalytic hydrogenation) yields the benzyl-substituted intermediate, followed by acidic hydrolysis to generate the free dicarboxylic acid. Purification involves recrystallization from ethanol/water (1:1) to achieve >95% purity. Confirmatory techniques include 1H NMR (δ 3.8–4.0 ppm for methoxy protons) and LC-MS for molecular ion verification ([M-H]⁻ at m/z 327.1) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer: Use 1H/13C NMR to identify the trimethoxybenzyl group (singlets at δ 3.8–3.9 ppm for OCH3 and aromatic protons) and the butanedioic acid backbone (δ 2.4–2.6 ppm for CH2 groups). IR spectroscopy confirms carboxylic acid O-H stretches (2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C14H18O8), while XRD (if crystalline) resolves stereochemistry .

Q. What analytical techniques are suitable for assessing purity?

- Methodological Answer: Employ HPLC with a C18 column (mobile phase: 0.1% H3PO4/acetonitrile, 70:30) and UV detection at 254 nm. Compare retention times against a certified reference standard (e.g., Trimethoprim impurity standards in ). For quantification, validate linearity (5–200 µg/mL) and precision (RSD <2%) per ICH guidelines.

Advanced Research Questions

Q. How to design a study evaluating the compound’s antimicrobial activity against ESKAPE pathogens?

- Methodological Answer: Conduct broth microdilution assays per CLSI guidelines to determine MIC (Minimum Inhibitory Concentration). Test against S. aureus (ATCC 29213) and clinical isolates. Include synergy assays (e.g., checkerboard method with β-lactams) and validate via time-kill curves . Use SEM to observe morphological changes in bacterial cells. Reference pharmacokinetic parameters (e.g., plasma protein binding) from related trimethoxybenzyl derivatives .

Q. How to resolve discrepancies in reported IC50 values for COX-2 inhibition?

- Methodological Answer: Re-evaluate assay conditions:

- Buffer pH (enzyme activity varies between pH 6.5–7.5).

- Substrate concentration (adjust to KM values).

- Compound purity (use HPLC-validated samples ≥98%).

Perform kinetic studies (Lineweaver-Burk plots) to classify inhibition type (competitive/uncompetitive). Cross-validate with SPR (Surface Plasmon Resonance) to measure binding kinetics (KD, Kon/Koff) .

Q. What strategies improve synthetic yield while minimizing diketone side products?

- Methodological Answer: Optimize via Design of Experiments (DoE) :

- Catalyst screening (e.g., p-TsOH vs. Amberlyst-15).

- Temperature control (60–80°C to avoid decarboxylation).

- Stoichiometry (1:1.2 molar ratio of aldehyde to succinic anhydride).

Monitor progress by TLC (ethyl acetate/hexane, 1:1) and isolate via acid-base extraction (pH 2–3). Implement flow chemistry for improved heat dissipation and scalability .

Q. How to develop a stability-indicating method for degradation studies?

- Methodological Answer: Use HPLC-DAD with forced degradation under:

- Acidic/alkaline hydrolysis (1M HCl/NaOH, 80°C, 24h).

- Oxidative stress (3% H2O2, 70°C, 6h).

- Photolytic exposure (ICH Q1B guidelines).

Quantify degradation products via LC-MS/MS and establish mass balance (>95%). Validate method specificity using spiked impurity standards (e.g., 3,4,5-trimethoxybenzoic acid from ).

Key Considerations for Data Reporting

- Contradiction Analysis: Address variability in bioactivity data by standardizing assay protocols and cross-referencing with structural analogs (e.g., trimethoxycinnamic acid derivatives in ).

- Synthetic Reproducibility: Document reaction parameters (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.